![molecular formula C6H2N4 B3025320 Pyrazine-2,5-dicarbonitrile CAS No. 31722-48-2](/img/structure/B3025320.png)
Pyrazine-2,5-dicarbonitrile
Overview
Description
Pyrazine-2,5-dicarbonitrile is a heterocyclic six-membered aromatic compound bearing nitrogen atoms at para positions . It’s an organic photoredox catalyst used in a variety of visible-light mediated transformations .
Synthesis Analysis
Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of new pyrazinamide analogues have been prepared by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile .Molecular Structure Analysis
The molecular structure of Pyrazine-2,5-dicarbonitrile is consistent with non-planar geometry, with the cyclohexyl groups oriented orthogonally against the pyrazine ring and the phenyl rings twisted around 40° for pyrazine .Chemical Reactions Analysis
Dicyanopyrazines are proven to be powerful photoredox catalysts with a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . The photoredox catalytic activities of the target catalysts were examined in a benchmark cross-dehydrogenative coupling and novel and challenging annulation reactions .Physical And Chemical Properties Analysis
Pyrazine-2,5-dicarbonitrile has a molecular weight of 130.11 .Scientific Research Applications
Photoredox Catalysis
Background: Dicyanopyrazines (DPZ) are powerful photoredox catalysts with a unique push-pull arrangement. They allow facile property tuning by interchanging specific parts of the donor-acceptor system. Unlike other organic photoredox catalysts, DPZ-based catalysts are derived from a pyrazine heterocyclic scaffold, which enables easy synthesis and further modification.
Applications: DPZ-based photoredox catalysts find applications in:
These catalysts have broad potential in modern photoredox transformations, making them valuable tools for synthetic chemists .
Organic Photoredox Reactions
Overview: DPZ serves as an organic photoredox catalyst in visible-light-mediated transformations. Its applications include:
Herbicide and Pesticide Research
Role in Agriculture: 2,3-Dicarbonitrile pyrazine (DPZ) has potential as a pesticide and herbicide. Researchers explore its efficacy in controlling submerged and floating aquatic macrophytes .
Optimization of Organic Solar Cells (OSCs)
Enhancing OSC Performance: Cyano-functionalized pyrazines, including DPZ, serve as solid additives to optimize OSCs. DPZ modulates intermolecular interactions, leading to improved device efficiency .
Biological Activity
Pyrrolopyrazine Derivatives: Studies indicate that pyrrolopyrazine derivatives (including DPZ) exhibit:
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including Pyrazine-2,5-dicarbonitrile, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Pyrazine-2,5-dicarbonitrile is a highly electron-deficient building block . It is known to be a powerful photoredox catalyst , which means it can undergo single electron transfer (SET) either from or to the catalyst/substrate . This makes it a key player in various visible-light mediated transformations .
Mode of Action
The mode of action of Pyrazine-2,5-dicarbonitrile is primarily through its role as a photoredox catalyst . It has a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . This means it can modulate the intermolecular interactions and improve the molecular packing, which is beneficial for charge generation, transport, and collection .
Biochemical Pathways
It is known that the compound plays a significant role in various organic transformations, including oxidations, reductions, c-c, c-s, c-n, c-o, and c-p bond formation, as well as in cycloaddition reactions .
Pharmacokinetics
It is known that the compound has a simple structure and can be synthesized via a straightforward process , which may suggest good bioavailability.
Result of Action
The result of Pyrazine-2,5-dicarbonitrile’s action is primarily seen in its ability to boost the efficiency of organic solar cells (OSCs). For instance, it has been shown to significantly increase the power conversion efficiencies (PCEs) of OSCs . In one study, the PCE of a PTQ10/m-BTP-PhC6-based device was boosted from 18.73% to 19.67% via a CNPz additive strategy .
Action Environment
The action of Pyrazine-2,5-dicarbonitrile can be influenced by environmental factors. For instance, its use as a solid additive in the active layer of OSCs is recognized as an effective strategy to optimize the nanoscale morphology and enhance efficiency . .
properties
IUPAC Name |
pyrazine-2,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOPXXDHVVCVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564485 | |
Record name | Pyrazine-2,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-dicarbonitrile | |
CAS RN |
31722-48-2 | |
Record name | Pyrazine-2,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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